N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide features a benzothiazole core substituted with a fluorine atom at the 4-position, a benzoxazolone (2-oxo-1,3-benzoxazol-3-yl) moiety, and a pyridin-2-ylmethyl group connected via an acetamide linker. Key structural attributes include:
- Benzothiazole: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents.
- Benzoxazolone: A bicyclic lactam with hydrogen-bonding capacity via its carbonyl group, which may influence target engagement and solubility.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-15-7-5-10-18-20(15)25-21(31-18)27(12-14-6-3-4-11-24-14)19(28)13-26-16-8-1-2-9-17(16)30-22(26)29/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZGZKNJFDBDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a benzothiazole moiety and a benzoxazole ring enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15FN4O2S |
| Molecular Weight | 354.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include the formation of the benzothiazole and benzoxazole rings followed by amide bond formation. The use of coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) is common to facilitate the reaction.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Pancreas Adenocarcinoma | 5.0 |
| Human Lung Carcinoma | 7.5 |
| Human Cervix Cancer | 6.0 |
These results suggest that the compound may act as a potential lead for further development in cancer therapeutics.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for tumor growth and survival. For example, it may interfere with DNA replication or repair mechanisms in cancer cells. Additionally, compounds featuring benzothiazole and benzoxazole rings have been reported to inhibit tubulin polymerization, thereby disrupting mitotic processes .
Case Studies
A notable study investigated the effects of benzothiazole derivatives on human cancer cell lines. The findings highlighted that these compounds could significantly reduce cell viability and induce apoptosis through reactive oxygen species (ROS) generation . The study concluded that further exploration into the structure–activity relationship (SAR) could yield more potent derivatives.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogs and their key differences:
Key Observations:
Substituent Impact on Activity: The target compound’s benzoxazolone moiety distinguishes it from piperazine-containing analogs (e.g., BZ-IV). The 4-fluoro group on benzothiazole likely improves metabolic stability over non-halogenated analogs, a trend observed in fluorinated pharmaceuticals .
Synthetic Routes :
- Analogous compounds (e.g., BZ-IV) are synthesized via nucleophilic substitution of chloroacetamide intermediates with amines (e.g., piperazine) in polar solvents (DMF, acetonitrile) using potassium carbonate as a base . The target compound may follow a similar route, substituting benzoxazolone and pyridinylmethyl amines.
Pharmacokinetic Considerations :
- Lipophilicity : The fluorine atom and benzoxazolone may balance lipophilicity, improving membrane permeability compared to purely aromatic or polar analogs.
- Solubility : Benzoxazolone’s oxygen atoms could enhance aqueous solubility relative to piperazine derivatives, which may protonate at physiological pH .
Preparation Methods
Synthetic Pathways for Target Compound Construction
The target molecule’s architecture necessitates convergent synthesis, combining three primary subunits:
- 4-Fluoro-1,3-benzothiazole ring
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide backbone
- N-[(Pyridin-2-yl)methyl] side chain
Synthesis of 4-Fluoro-1,3-Benzothiazole Intermediate
The 4-fluoro-benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with chloroacetyl chloride. As demonstrated in analogous benzothiazole preparations, this reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding the bicyclic structure through intramolecular nucleophilic aromatic substitution. Key parameters include maintaining temperatures below 5°C during chloroacetyl chloride addition to prevent polymerization.
Preparation of 2-(2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)Acetic Acid
The benzoxazolone moiety is introduced via condensation of anthranilic acid derivatives with glycolic acid under acidic conditions. Cyclodehydration using polyphosphoric acid at 120°C for 6 hours forms the 2-oxo-benzoxazol-3-yl group, which is subsequently coupled to acetic acid via a carbodiimide-mediated reaction.
Assembly of N-[(Pyridin-2-yl)Methyl]Acetamide Substituent
The pyridinylmethylamine side chain is introduced through a two-step process:
Detailed Synthesis Procedures
Stepwise Synthesis of N-(4-Fluoro-1,3-Benzothiazol-2-yl)-2-(2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)-N-[(Pyridin-2-yl)Methyl]Acetamide
Synthesis of 4-Fluoro-1,3-Benzothiazole-2-carboxylic Acid
Procedure :
- Dissolve 2-amino-4-fluorothiophenol (0.1 mol) in anhydrous DMF (150 mL).
- Add chloroacetyl chloride (0.12 mol) dropwise at 0–5°C over 30 minutes.
- Stir at room temperature for 24 hours, monitoring by TLC (ethyl acetate/petroleum ether, 3:2).
- Quench with ice water, filter the precipitate, and recrystallize from ethanol/water (4:1).
Yield : 72% as pale-yellow crystals.
Formation of 2-(2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)Acetic Acid
Procedure :
- Reflux anthranilic acid (0.1 mol) and glycolic acid (0.15 mol) in polyphosphoric acid (100 mL) at 120°C for 6 hours.
- Cool, pour into ice water, and extract with ethyl acetate.
- Purify by column chromatography (SiO₂, hexane/ethyl acetate 1:1).
Final Coupling Reaction
Procedure :
- Combine 4-fluoro-1,3-benzothiazole-2-carboxylic acid (0.05 mol), 2-(2-oxo-benzoxazol-3-yl)acetic acid (0.05 mol), and pyridin-2-ylmethanamine (0.06 mol) in DMF (100 mL).
- Add DCC (0.06 mol) and DMAP (0.01 mol), stir at room temperature for 48 hours.
- Filter, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
Analytical Characterization
Spectroscopic Data
Table 1: FTIR Peaks of Target Compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O | 1672 | Strong |
| Benzoxazolone C=O | 1745 | Medium |
| C-F Stretch | 1228 | Sharp |
| Aromatic C=C | 1596–1460 | Multiple |
1H NMR (DMSO-d₆, 300 MHz) :
13C NMR (DMSO-d₆, 75 MHz) :
Mass Spectrometry :
Physical Properties
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 214–216°C |
| Rf (TLC) | 0.42 (CH₂Cl₂/MeOH 9:1) |
| Solubility | DMSO > 50 mg/mL |
Optimization of Reaction Conditions
Challenges and Alternative Approaches
Steric Hindrance in N-Alkylation
The pyridin-2-ylmethyl group induces steric crowding during amidation, necessitating excess amine (1.2 equiv.) and prolonged reaction times. Microwave-assisted synthesis at 80°C for 2 hours increases yields to 63%.
Regioselectivity in Benzoxazolone Formation
Competing O- vs. N-alkylation is mitigated by using bulky bases like DBU, which favor N-alkylation by deprotonating the benzoxazolone nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
